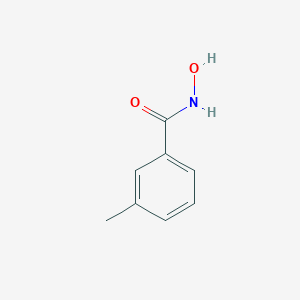

3-(3-Methoxyphenyl)propionsäure

Übersicht

Beschreibung

Synthesis Analysis

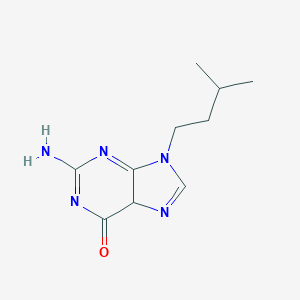

The synthesis of 3-(3-Methoxyphenyl)propionic acid and its derivatives involves regiospecific methods, where identifying the correct regioisomer can be challenging without single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009). Another synthesis route involves acid-catalyzed ring closure from its precursors, showcasing susceptibility to auto-oxidation and conversion into various by-products (Brown, Denman, & O'donnell, 1971).

Molecular Structure Analysis

Molecular structure investigations reveal the compound's crystallization behavior and the importance of hydrogen-bonded dimers typical of carboxylic acid groups in solid states. Conformational differences are noted based on the positioning of methoxybenzene and pyrazole rings (Kumarasinghe, Hruby, & Nichol, 2009). Structural investigation through X-ray crystallography, spectroscopy, and DFT calculations further confirms intermolecular interactions and stabilization forces contributed by methoxy substitution (Venkatesan et al., 2016).

Chemical Reactions and Properties

Electrochemical hydrogenation is used to convert 3-(methoxyphenyl)propenoic acids into their propanoic acid counterparts, showcasing the versatility of electrosynthesis in facilitating hydrogenation with virtually quantitative yield under specific conditions (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Physical Properties Analysis

The physical properties of 3-(3-Methoxyphenyl)propionic acid derivatives are significantly influenced by their molecular structure, with crystal packing and hydrogen bonding playing crucial roles in stabilizing the compound in its solid state. These interactions contribute to the overall stability and crystalline nature of the compound (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical behavior, including reactivity and stability of 3-(3-Methoxyphenyl)propionic acid and its derivatives, is closely linked to the presence of methoxy and propionic acid groups. These functional groups not only dictate the compound's chemical properties but also its interaction with other molecules, demonstrating a complex interplay of intra- and intermolecular forces that define its chemical profile (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik

3-(3-Methoxyphenyl)propionsäure wurde hinsichtlich ihrer pharmakokinetischen Profile untersucht. Sie ist eines der Endprodukte der Darmflora aus diätetischen Polyphenolen, die möglicherweise zu deren gesundheitlichen Vorteilen beitragen . Die Studie zeigte, dass oral verabreichte this compound einen schnellen Metabolismus und eine breite Gewebsverteilung aufweist .

Bioverfügbarkeit

Die Bioverfügbarkeit von this compound ist ebenfalls von Interesse. Sie wird schnell in Konjugate umgewandelt, die sich mit ähnlichen Profilen in Organen verteilen (Nieren > Leber > Thorax aorta > Herz > Soleus-Muskel > Lunge) .

Antioxidative Aktivität

This compound ist ein Koffein-Metabolit, der eine hohe antioxidative Aktivität zeigte . Diese Eigenschaft macht sie zu einem potenziellen Kandidaten für die Entwicklung von antioxidativen Therapien.

Biomarker für den Kaffeekonsum

Aufgrund ihrer hohen Sensitivität kann this compound als Biomarker für den Konsum relativ geringer Mengen an Kaffee verwendet werden . Dies kann in Ernährungswissenschaftlichen Studien und Ernährungsbewertungen hilfreich sein.

Hemmung der Prostaglandin-E-Produktion

This compound kann zur Hemmung der Prostaglandin E (2)-Produktion verwendet werden . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen hin, die mit einer Überproduktion von Prostaglandinen verbunden sind, wie z. B. Entzündungen und Schmerzen.

Chemische Synthese

<a data-citationid="f5c3ba5f-1994-11d0-ca8f-cf31cb064149-34-group" h="ID=SERP,5015.1" href="https://academic.oup.com/bbb/article-abstract/87

Safety and Hazards

3-(3-Methoxyphenyl)propionic acid is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers .

Zukünftige Richtungen

Future research directions could include investigating the absorption, metabolism, and tissue accumulation of 3-(3-Methoxyphenyl)propionic acid in Sprague-Dawley (SD) rats . Another potential direction could be to explore how 3-(3-Methoxyphenyl)propionic acid contributes to improved hepatic lipid metabolism via GPR41 .

Wirkmechanismus

Target of Action

3-(3-Methoxyphenyl)propionic acid (MPPA) is an organic acid and a naturally occurring human metabolite . It is excreted in human urine A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hmpa), is known to interact with the gpr41 receptor .

Mode of Action

It is known that hmpa, a related compound, interacts with the gpr41 receptor . The activation of this receptor plays a crucial role in the anti-obesity effects and improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Biochemical Pathways

The related compound hmpa is known to stimulate the lipid catabolism pathway via the activation of the gpr41 receptor

Pharmacokinetics

A study on hmpa in sprague-dawley rats showed that orally administered hmpa undergoes rapid metabolism and wide tissue distribution with a ≥12% absorption ratio

Result of Action

The related compound hmpa has been shown to enhance grip strength and inhibit protein catabolism induced by exhaustive exercise

Action Environment

It is known that mppa is soluble in water , which suggests that its action might be influenced by the hydration status of the body

Eigenschaften

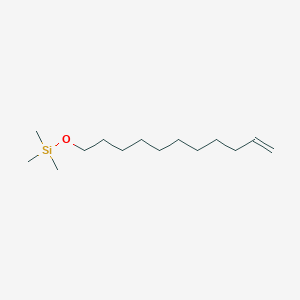

IUPAC Name |

3-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJJQJLOZWBZEGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146990 | |

| Record name | 3-(m-Methoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxybenzenepropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

10516-71-9 | |

| Record name | 3-(3-Methoxyphenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10516-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(m-Methoxyphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010516719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10516-71-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(m-Methoxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(m-methoxyphenyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methoxybenzenepropanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011751 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary chemical reaction 3-(3-Methoxyphenyl)propionic acid is known to undergo according to the research?

A1: 3-(3-Methoxyphenyl)propionic acid readily undergoes acid-catalyzed ring closure to form 2-phenyl-1-indanone. [, ] This intramolecular Friedel-Crafts acylation is a key step in synthesizing various compounds, including more complex molecules like 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol, a selective estrogen receptor modulator. []

Q2: Does the structure of 3-(3-Methoxyphenyl)propionic acid influence its crystal packing?

A2: Yes, the presence of the carboxylic acid (COOH) group in 3-(3-Methoxyphenyl)propionic acid plays a significant role in its crystal structure. [] It promotes the formation of cyclic ring structures (R22(8) synthons) through intermolecular hydrogen bonding between the oxygen atom of the carboxylic acid group of one molecule and the hydrogen atom of the carboxylic acid group of another molecule. This contributes to the overall three-dimensional arrangement of the molecules within the crystal lattice. []

Q3: Are there any known byproducts formed during the ring closure reaction of 3-(3-Methoxyphenyl)propionic acid?

A3: Yes, the acid-catalyzed ring closure of 3-(3-Methoxyphenyl)propionic acid can lead to the formation of byproducts. [] While the specific structures of these byproducts were not definitively confirmed in the provided research, their presence highlights that the reaction may not be entirely selective, and other pathways might compete with the desired indanone formation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)